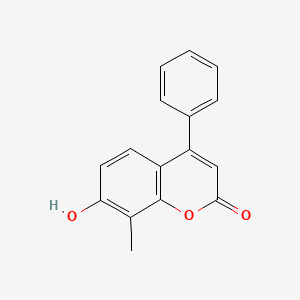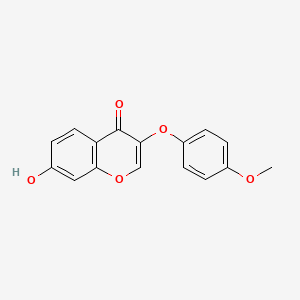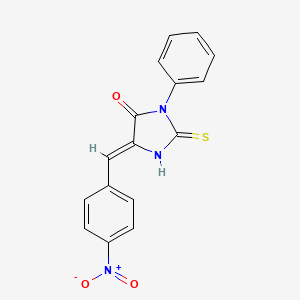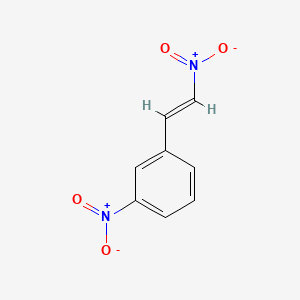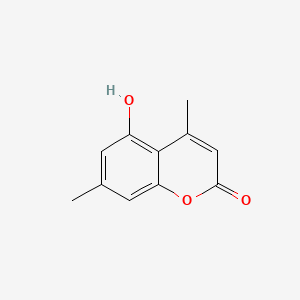
Z-Ala-Gly-OH
Descripción general
Descripción
Covalent Grafting of Ethylene Glycol into Zn-Al-CO(3) Layered Double Hydroxide
The study on the covalent grafting of ethylene glycol into Zn-Al-CO(3) layered double hydroxide provides insights into the synthesis and modification of layered double hydroxides (LDHs). The synthesis was carried out at room temperature, following a previously reported procedure. The Zn-Al-CO(3) layered compound underwent a reaction with ethylene glycol under specific conditions, resulting in a white powder. This powder was then characterized using various analytical techniques, including X-ray powder diffraction, thermal analysis, elemental analysis, and FTIR spectroscopy. The results indicated successful bidentate grafting of ethylene glycol onto the interlayer surface of the Al-Zn double hydroxide, with a complete replacement of surface hydroxide groups by ethylene glycol through Al-(Zn)-O-C bonds. Interestingly, carbonate was not detected, suggesting that hydroxide ions were the actual intercalated counteranion .
Efficient Conversion of Glycerol to 1, 2-Propenadiol over ZnPd/ZnO-3Al Catalyst
The second paper discusses the catalytic performance of ZnPd bimetallic nanoparticles supported on Al-doped ZnO for the hydrogenolysis of glycerol to 1,2-propanediol (1,2-PDO). The study highlights the importance of Al species in the catalyst, particularly the AlA(IV) species, which are crucial for the reduction of ZnO, the size of ZnPd nanoparticles, oxygen vacancy density, and the overall reaction activity. The calcination temperature was found to have a significant impact on the distribution and migration of Al(IV) in the ZnO lattice, which in turn affected the catalyst's activity. This research provides valuable information on the synthesis and optimization of catalysts for chemical reactions involving glycerol conversion .
Analysis Summary
The provided papers do not directly discuss "Z-Ala-Gly-OH" but rather focus on the synthesis and chemical reactions involving Zn-Al-CO(3) layered double hydroxides and ZnPd/ZnO-3Al catalysts. The first paper provides a detailed account of the synthesis process and the chemical modification of LDHs with ethylene glycol, which is relevant for understanding the chemical reactions and properties of similar compounds. The second paper offers insights into the catalytic processes and the factors influencing the efficiency of catalysts, which could be pertinent when considering the chemical reactions of "Z-Ala-Gly-OH" or related compounds. However, without direct information on "Z-Ala-Gly-OH," a comprehensive analysis of this specific compound cannot be provided based on the given papers.
Aplicaciones Científicas De Investigación
Peptide Folding and Misfolding in Neurodegenerative Diseases
- Research indicates that the hydroxyl radical (•OH) can initiate unfolding of amino acid residues like Gly and Ala, which is relevant to peptide misfolding diseases such as Alzheimer's. This is observed through the conformational changes in Gly and Ala residues after exposure to •OH radicals, suggesting a potential role in neurodegenerative disease mechanisms (Owen et al., 2012).
Peptide Stability and Enzyme Hydrolysis
- A study on peptides including Z-Ala-Gly-OH showed that certain peptides are more resistant to hydrolysis by enzymes like chymotrypsin and thermolysin. This suggests the potential for these peptides in developing enzyme-resistant compounds (English & Stammer, 1978).
Peptide Synthesis Catalysis
- The synthesis of peptides including Z-Ala-Gly-OH has been facilitated by enzymes such as ficin, offering a method for efficient peptide production (Schuster, Mitin, & Jakubke, 1989).
Biocatalysis and Peptide Synthesis in Frozen Solutions
- Research shows that using frozen aqueous solutions can significantly improve the efficiency of peptide synthesis, including peptides like Z-Ala-Gly-OH. This method may offer a more efficient way of synthesizing certain peptides (Salam, Kagawa, Matsubara, & Kawashiro, 2008).
Role in the Synthesis of Model Peptides
- Z-Ala-Gly-OH and its derivatives have been used in the synthesis of model peptides, aiding in the study of peptide structure and function (Matoni & Berndt, 1980).
Peptide Synthesis for Molecular Imaging
- Z-Ala-Gly-OH has been utilized in the synthesis of peptides for molecular imaging, such as the development of tracer agents for the detection of specific cancer types (Zhang et al., 2014).
Study of Protease Inhibition
- Compounds including Z-Ala-Gly-OH have been studied for their potential as protease inhibitors, which could have applications in understanding and treating various diseases (Knisatschek & Bauer, 1986).
Investigations into Neurodegenerative Diseases
- Studies involving peptides like Z-Ala-Gly-OH are significant in understanding neurodegenerative diseases. For instance, mutations in peptides leading to changes in properties like hydroxyl radical production can be crucial for understanding diseases like ALS (Liu et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future perspectives of “Z-Ala-Gly-OH” and similar compounds rely on the application of unnatural amino acids for the development of highly selective peptide linkers . The system introduced enables the targeted selection of technical enzyme preparations (TEPs) for enzymatic protein hydrolysis, resulting in specific food protein hydrolysates .
Propiedades
IUPAC Name |
2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMQRYMCAVZPN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-Gly-OH | |
CAS RN |
3235-17-4 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3235-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-alanyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of Z-Ala-Gly-OH in the synthesis of the bovine pancreatic trypsin inhibitor?
A1: Z-Ala-Gly-OH represents the protected dipeptide consisting of N-Benzyloxycarbonyl-alanine and glycine. In the synthesis of the bovine pancreatic trypsin inhibitor described by Yajima and Kiso [], Z-Ala-Gly-OH serves as the C-terminal protected fragment (positions 57-58) of the entire 58 amino acid sequence. This fragment, along with four other longer protected peptide subunits, are sequentially coupled on a polymer support using dicyclohexylcarbodiimide and N-hydroxysuccinimide. This fragment condensation approach highlights the importance of dividing the target sequence into smaller, manageable fragments for efficient synthesis.
Q2: Are there other documented approaches to synthesizing the bovine pancreatic trypsin inhibitor?
A2: Yes, Yajima and Kiso also describe an alternative synthetic route for a different fragment of the bovine pancreatic trypsin inhibitor []. In this case, they focus on the protected hexadecapeptide corresponding to positions 13-28. Instead of fragment condensation on a polymer support, this approach utilizes azide coupling of four peptide subunits. While the specific reagents and techniques differ, both examples demonstrate the stepwise assembly of protected peptide fragments to achieve the final target sequence.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)





![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)

